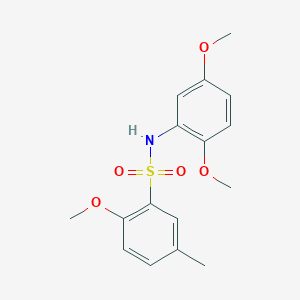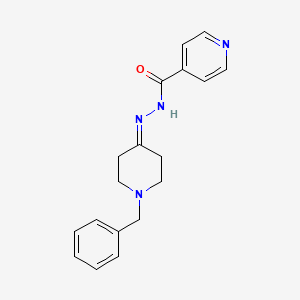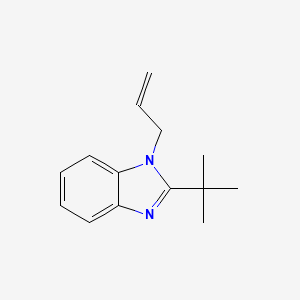![molecular formula C18H17NO4 B5782940 ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate, also known as EHAAB, is a synthetic compound that has gained a lot of attention in recent years due to its potential applications in scientific research. EHAAB is a member of the benzoate family and is a derivative of 2-hydroxyphenylacrylic acid. It has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in the invasion and metastasis of cancer cells. ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, as well as antioxidant properties. These properties make it a promising candidate for use in a variety of laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate in laboratory experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for use in chemotherapy. ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate also has anti-inflammatory and antioxidant properties, which make it useful for studying a variety of biological processes. However, one limitation of using ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate. One area of research is to further elucidate its mechanism of action, which will help to better understand its potential applications in scientific research. Another area of research is to investigate its potential use in combination with other chemotherapeutic agents, which may enhance its efficacy. Additionally, research is needed to investigate the potential side effects of ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate, as well as its pharmacokinetics and pharmacodynamics.
合成法
Ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of 2-hydroxyphenylacrylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate, which can be purified using standard techniques such as column chromatography.
科学的研究の応用
Ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for use in chemotherapy.
特性
IUPAC Name |
ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-23-18(22)14-7-10-15(11-8-14)19-17(21)12-9-13-5-3-4-6-16(13)20/h3-12,20H,2H2,1H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAGRZPNSWQVPU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)

![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)